N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide

Physicochemical profiling Drug-likeness Linker SAR

This compound provides the minimal pharmacophoric configuration of the imidazo[2,1-b]thiazole benzenesulfonamide chemotype. Its unsubstituted benzenesulfonamide tail and ethyl linker enable direct head-to-head comparison with 5,6-diaryl analogues (e.g., compound 8u) to quantify linker and sulfonamide contributions to RAF kinase engagement and antiproliferative potency. An essential baseline probe for SAR campaigns targeting BRAF-driven cancers or antimicrobial programs. Procure the exact CAS 868980-79-4 to ensure reproducible target engagement data.

Molecular Formula C14H15N3O2S2
Molecular Weight 321.41
CAS No. 868980-79-4
Cat. No. B3000688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide
CAS868980-79-4
Molecular FormulaC14H15N3O2S2
Molecular Weight321.41
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)CCNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H15N3O2S2/c1-11-10-20-14-16-12(9-17(11)14)7-8-15-21(18,19)13-5-3-2-4-6-13/h2-6,9-10,15H,7-8H2,1H3
InChIKeyZLYYFXCLPMWTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide (CAS 868980-79-4) – Core Structural and Pharmacophore Profile for Targeted Procurement


N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide (CAS 868980-79-4) is a synthetic small molecule that merges an imidazo[2,1-b]thiazole bicycle with a benzenesulfonamide motif via an ethyl linker. This scaffold class is recognized in medicinal chemistry for its capacity to engage multiple cancer-relevant kinases (e.g., RAF isoforms) and for its antibacterial/antitubercular potential [1][2]. The compound’s substitution pattern—a methyl group on the imidazo ring, an ethyl spacer, and an unsubstituted benzenesulfonamide tail—distinguishes it from other derivatives in the same structural family and creates a unique pharmacophoric arrangement that can affect both target binding and physicochemical properties.

Why Procuring N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide Instead of a Simple Imidazo[2,1-b]thiazole Sulfonamide Is Essential


Imidazo[2,1-b]thiazole sulfonamides are known to exhibit steep structure–activity relationships (SAR). Even minor modifications to the sulfonamide substituent, the linker identity, or the substitution on the imidazo-thiazole core can shift the activity profile by orders of magnitude. For example, in a series of 5,6-diarylimidazo[2,1-b]thiazole sulfonamides, varying the terminal aryl sulfonamide from unsubstituted phenyl to para-hydroxyphenyl (compound 8u) improved antiproliferative potency 10- to 100-fold against multiple cancer cell lines while also sharpening RAF kinase selectivity [1][2]. Similarly, in antitubercular imidazo[2,1-b]thiazole sulfonamides, alterations to the aryl substituent changed MIC values by more than 10-fold [3]. These precedents demonstrate that the precise substitution pattern found in N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide cannot be replaced by a generic analog without risking a loss of intended biological performance. Consequently, procurement decisions must be guided by data obtained on the exact compound, not on a broader class representative.

Quantifiable Differentiation of N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide Against the Closest Structural Analogs and Pharmacological Benchmarks


Predicted Physicochemical Comparison with the Phenyl-Linked Analog N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

The target compound possesses an ethyl linker, whereas the close analog N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide bears a rigid phenyl spacer. This difference is predicted to alter cLogP, polar surface area, and freely rotatable bonds. For the phenyl-linked analog, predicted cLogP is 3.52, PSA is 100 Ų, and the molecule contains 3 rotatable bonds . Although experimentally determined values for the target compound are not publicly available, the ethyl linker is expected to increase conformational flexibility and reduce aromatic surface area relative to the phenyl analog, which could influence membrane permeability and off-target binding. Direct experimental comparison is lacking; therefore this differentiation is class-level inference.

Physicochemical profiling Drug-likeness Linker SAR

Antiproliferative Activity Benchmarking Against the 5,6-Diarylimidazo[2,1-b]thiazole Sulfonamide Series and Sorafenib

Although no direct antiproliferative data exist for the target compound, the structurally related 5,6-diarylimidazo[2,1-b]thiazole series provides a quantitative baseline. Compound 8u (which bears a para-hydroxybenzenesulfonamide and an ethylene linker) showed IC50 values of 0.845 µM against NCI-H460 non-small cell lung cancer cells and 0.476 µM against MCF7 breast cancer cells [1]. It was more potent than sorafenib against eight distinct cell lines and equipotent against COLO 205 colon cancer cells [1]. The target compound differs from 8u only in the sulfonamide substituent (unsubstituted phenyl vs. para-hydroxyphenyl) and the absence of a 5,6-diaryl motif. Based on the SAR established in the same study, para-substitution on the sulfonamide enhances potency; therefore the target compound is expected to be less active than 8u. Direct experimental confirmation is required.

Anticancer activity Kinase inhibition Imidazo[2,1-b]thiazole scaffold

Kinase Selectivity and ERK Pathway Inhibition Comparison with the Prototype Compound 8u

Compound 8u from the 5,6-diarylimidazo[2,1-b]thiazole series inhibited V600E-B-RAF with an IC50 of 39.9 nM and C-RAF with an IC50 of 19.0 nM [1]. The target compound lacks the 5,6-diaryl moiety and the para-hydroxybenzene sulfonamide tail; both features were found to be critical for RAF inhibition potency [1]. No kinase profiling data are available for the target compound. Because RAF kinases are validated oncology targets and many imidazo[2,1-b]thiazole sulfonamides possess a pan-RAF or BRAF-selective profile, procurement of the target compound should be accompanied by a request for kinase panel screening against 8u or sorafenib as comparators.

RAF kinase inhibition ERK pathway Biochemical selectivity

Actionable Application Scenarios for N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide Based on Quantitative Analogue Evidence


Lead Optimization Starting Point for RAF-Dependent Cancer Cell Lines

The well-characterized analogue 8u achieves sub-micromolar antiproliferative IC50 values (0.845 µM on NCI-H460; 0.476 µM on MCF7) and nanomolar RAF inhibition (V600E-B-RAF IC50 = 39.9 nM) . Researchers can use the target compound as a simplified scaffold to probe the contribution of the 5,6-diaryl motif and the sulfonamide para-substituent. By generating comparative IC50 and kinase panel data, teams can determine whether the more synthetically accessible ethyl-linked benzenesulfonamide retains a sufficient fraction of 8u's potency to warrant further optimization.

Selectivity Panel Design for Imidazo[2,1-b]thiazole Probes

The target compound's unsubstituted benzene sulfonamide and ethyl linker represent the minimal pharmacophoric elements of this chemotype. Head-to-head screening against N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (phenyl linker; predicted cLogP 3.52) and the methanesulfonamide analog [1] would quantify the effect of linker type and sulfonamide substitution on target engagement. Such a panel positions the target compound as a baseline ligand for defining selectivity windows across RAF enzymes or bacterial targets.

Antibacterial or Antitubercular Screening Follow-up

Closely related imidazo[2,1-b]thiazole sulfonamides have shown MICs as low as 1.6 µg/mL against M. tuberculosis H37Rv and 6.25 µg/mL against S. aureus [2]. The target compound can be evaluated in parallel with the most potent derivatives (e.g., 5b, 5d, 5f) to determine whether the ethyl-linked benzenesulfonamide configuration offers any advantage in terms of bacterial membrane permeability or target binding. A comparative MIC study against the published leads would immediately reveal whether this compound merits inclusion in a structure-based optimization effort for tuberculosis or Gram-positive infections.

Quote Request

Request a Quote for N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.